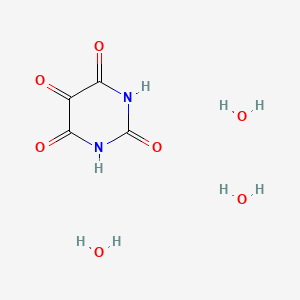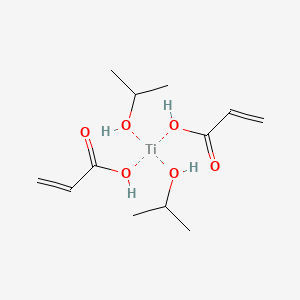
Decane, 2,7-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decane, 2,7-dimethyl-: is an organic compound belonging to the class of alkanes. It has the molecular formula C12H26 and a molecular weight of 170.3348 g/mol . This compound is a branched alkane with two methyl groups attached to the second and seventh carbon atoms of the decane chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of decane, 2,7-dimethyl- can be achieved through various organic synthesis methods. One common approach involves the alkylation of decane with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride, and is carried out at elevated temperatures to ensure the proper attachment of methyl groups at the desired positions.
Industrial Production Methods: In an industrial setting, the production of decane, 2,7-dimethyl- may involve the use of petrochemical processes. These processes often include the catalytic cracking of larger hydrocarbons followed by selective alkylation to introduce the methyl groups at specific positions on the decane molecule.
Analyse Chemischer Reaktionen
Types of Reactions: Decane, 2,7-dimethyl- undergoes various chemical reactions typical of alkanes. These reactions include:
Combustion: In the presence of sufficient oxygen, decane, 2,7-dimethyl- burns to form carbon dioxide and water.
Halogenation: The compound can react with halogens, such as chlorine or bromine, under ultraviolet light to form halogenated derivatives.
Cracking: Under high temperatures and pressures, decane, 2,7-dimethyl- can undergo thermal or catalytic cracking to produce smaller hydrocarbons.
Common Reagents and Conditions:
Combustion: Requires oxygen and an ignition source.
Halogenation: Requires halogens (e.g., chlorine or bromine) and ultraviolet light.
Cracking: Requires high temperatures and pressures, often in the presence of a catalyst.
Major Products Formed:
Combustion: Carbon dioxide and water.
Halogenation: Halogenated derivatives of decane, 2,7-dimethyl-.
Cracking: Smaller hydrocarbons, such as alkenes and shorter alkanes.
Wissenschaftliche Forschungsanwendungen
Decane, 2,7-dimethyl- has several applications in scientific research, including:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.
Biology: Employed in studies of hydrocarbon metabolism by microorganisms.
Medicine: Investigated for its potential use as a solvent in pharmaceutical formulations.
Industry: Utilized as a component in the formulation of specialty fuels and lubricants.
Wirkmechanismus
The mechanism of action of decane, 2,7-dimethyl- primarily involves its interactions with other molecules through van der Waals forces. As a non-polar hydrocarbon, it does not participate in hydrogen bonding or ionic interactions. Its effects are largely determined by its physical properties, such as solubility and volatility, which influence its behavior in various applications.
Vergleich Mit ähnlichen Verbindungen
- Decane, 2,2-dimethyl-
- Decane, 3,7-dimethyl-
- Decane, 4,7-dimethyl-
Comparison: Decane, 2,7-dimethyl- is unique due to the specific positioning of its methyl groups on the second and seventh carbon atoms. This structural arrangement can influence its physical and chemical properties, such as boiling point and reactivity, compared to other dimethyl-substituted decanes. For example, the boiling point of decane, 2,7-dimethyl- may differ from that of decane, 2,2-dimethyl- due to variations in molecular branching and intermolecular interactions .
Eigenschaften
CAS-Nummer |
17312-51-5 |
|---|---|
Molekularformel |
C12H26 |
Molekulargewicht |
170.33 g/mol |
IUPAC-Name |
2,7-dimethyldecane |
InChI |
InChI=1S/C12H26/c1-5-8-12(4)10-7-6-9-11(2)3/h11-12H,5-10H2,1-4H3 |
InChI-Schlüssel |
RVQIXUWWPOTVNP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)CCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![barium(2+);[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate](/img/structure/B12646560.png)
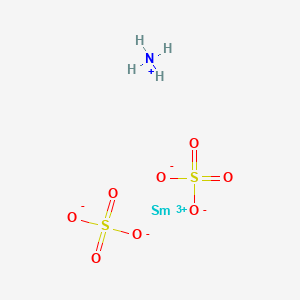
![N,N'-1,2-ethanediylbis[2-hexyldecan-1-amide]](/img/structure/B12646571.png)

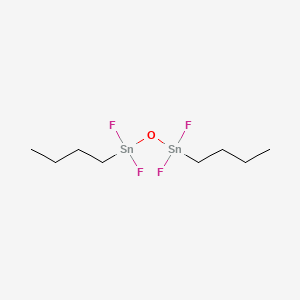

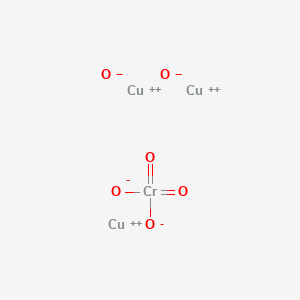

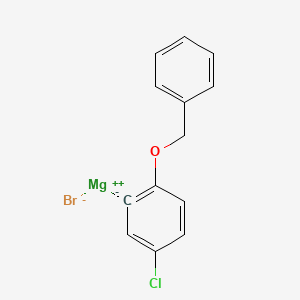

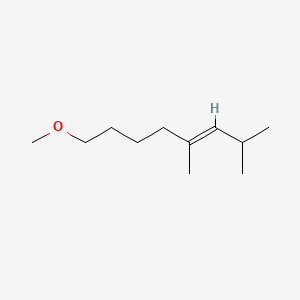
![Propanedioic acid, 2-methyl-2-[5-[(methylsulfonyl)oxy]pentyl]-, 1,3-bis(1,1-dimethylethyl) ester](/img/structure/B12646659.png)
